Oxyde de fer jaune

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ferric oxide Yellow involves various methods, including the thermal decomposition of iron salts, co-precipitation, and hydrothermal processes. A common approach is the thermal interaction of iron oxide with soda or sintering iron sands with soda, achieving a phase transformation at specific temperatures, which is crucial for obtaining the desired compound with high purity and specific properties (Kuldeyev et al., 2022).

Molecular Structure Analysis

The molecular structure of Ferric oxide Yellow is characterized by its crystalline form, which can vary based on the synthesis method and conditions. Techniques such as X-ray diffraction and scanning electron microscopy are commonly used to characterize the crystalline structure and particle size, which are critical for its applications in various fields (Campos et al., 2015).

Chemical Reactions and Properties

Ferric oxide Yellow participates in several chemical reactions, including redox reactions and interactions with organic and inorganic substances. Its role in environmental remediation, particularly in Fenton and Fenton-like reactions, is noteworthy. These reactions utilize the catalytic properties of iron (hydr)oxides to generate reactive species like hydroxyl radicals, showcasing its importance in pollution control and water treatment (Pereira et al., 2012).

Physical Properties Analysis

The physical properties of Ferric oxide Yellow, such as color, particle size, and surface area, are influenced by its synthesis and processing. Its magnetic properties are of particular interest, with applications in data storage, magnetic resonance imaging (MRI), and as a contrast agent in medical diagnostics (Shi et al., 2015).

Chemical Properties Analysis

The chemical properties of Ferric oxide Yellow, including its stability, reactivity, and interaction with various chemicals, are crucial for its use in catalysis, environmental remediation, and other applications. Its ability to undergo redox reactions and to adsorb pollutants makes it valuable for treating water and wastewater, and for removing heavy metals and other contaminants from the environment (Hua et al., 2012).

Applications De Recherche Scientifique

Additif alimentaire pour animaux

L’oxyde de fer jaune est utilisé comme agent colorant dans l’alimentation animale. Il est ajouté pour restaurer et améliorer la couleur de l’aliment. La concentration recommandée pour cette application se situe entre 500 et 1 200 mg/kg .

Industrie pharmaceutique

Dans l’industrie pharmaceutique, l’this compound est utilisé comme pigment de revêtement. Il s’agit d’un additif de couleur réglementé par la FDA utilisé dans les médicaments et les dispositifs médicaux .

Industrie cosmétique

L’this compound est principalement utilisé dans l’industrie cosmétique. Il s’agit d’un pigment jaune inorganique qui ajoute de la couleur à divers produits cosmétiques .

Industries du caoutchouc, des peintures et du papier

L’this compound est utilisé comme pigment dans les industries du caoutchouc, des peintures et du papier. Il est également utilisé dans la production de linoléum, de céramique et de verre .

Agent de polissage

L’this compound est utilisé comme agent de polissage pour le verre, les métaux précieux et les diamants. Il aide à améliorer la brillance et la finition de ces matériaux .

Industrie électrique et électronique

Dans l’industrie électrique et électronique, l’this compound est utilisé dans la production de résistances et de semi-conducteurs. Il est également utilisé dans la fabrication d’aimants et de bandes magnétiques .

Catalyseur

L’this compound est utilisé comme catalyseur dans diverses réactions chimiques. Ses propriétés le rendent adapté à l’accélération de la vitesse des réactions chimiques .

Nanotechnologie

Dans le domaine de la nanotechnologie, l’this compound est utilisé dans la synthèse de nanostructures à base de fer. Ces nanostructures ont des applications diverses dans les secteurs de la science, de la médecine et de la technologie .

Safety and Hazards

Orientations Futures

Ferric oxide Yellow has found fertile ground in the field of nanotechnology, and therefore, became popular among researchers who have proven a wide variety of biomedicine, electronics, construction, environmental remediation, and energy harvesting applications . The main technological challenge is related to control of its physical characteristics such as morphology, size distribution, dispersion, crystallinity, structural defects, porosity, active area, as well as impurities .

Mécanisme D'action

Target of Action

Ferric oxide yellow, also known as yellow iron oxide or FeOH3, is an inorganic compound . It is primarily used as a pigment in the pharmaceutical and cosmetics industries . The primary targets of ferric oxide yellow are the substances it is intended to color, such as pharmaceutical tablets and cosmetic products .

Biochemical Pathways

Iron, a component of ferric oxide yellow, is a crucial element in various biochemical processes, including oxygen transport and dna synthesis .

Pharmacokinetics

In the case of other iron compounds, following intravenous administration, iron is transported as a complex with transferrin to target cells including erythroid precursor cells .

Action Environment

The action of ferric oxide yellow is influenced by environmental factors such as pH and temperature. For instance, ferric oxide yellow is insoluble in water at pH 7 . Its stability and efficacy as a pigment can be affected by these and other environmental conditions .

Propriétés

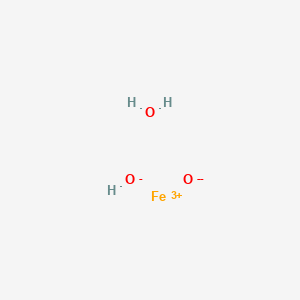

IUPAC Name |

iron(3+);oxygen(2-);hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2H2O.O/h;2*1H2;/q+3;;;-2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHBWEYLDHLIBQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[O-2].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51274-00-1 | |

| Record name | Ferric oxide, yellow [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron hydroxide oxide yellow | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC OXIDE YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX438O2MRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of ferric oxide yellow in the pharmaceutical industry?

A1: Ferric oxide yellow is used as a coloring agent in pharmaceutical tablets. For instance, it's found in Amaryl tablets (glimepiride), a medication for type 2 diabetes mellitus. [, ]

Q2: Are there concerns about the environmental impact of ferric oxide yellow production?

A2: While ferric oxide yellow itself is considered environmentally benign, its production can generate waste streams. Research focuses on minimizing these impacts through methods like utilizing byproducts from other industrial processes. One study details a method for synthesizing ferric oxide yellow pigment using waste iron scale, contributing to resource recovery and reducing waste. []

Q3: How does the production process affect the properties of ferric oxide yellow pigment?

A3: The method of synthesis directly influences the pigment's characteristics. Research highlights the development of low oil absorption ferric oxide yellow pigment. This innovation, achieved through a specific wet-method sulfate oxidation and densification process, results in a pigment beneficial for various applications. [] Another study focuses on creating high-temperature-resistant ferric oxide yellow pigment by coating it with silicon dioxide, aluminum phosphate, and aluminum hydroxide. This multi-step process enhances the pigment's stability at high temperatures, making it suitable for demanding applications. []

Q4: What innovations are being explored to make ferric oxide yellow production more sustainable?

A4: Researchers are actively developing environmentally friendly methods for ferric oxide yellow production. One study describes a device that utilizes alkaline liquor from a bipolar-membrane electrodialysis device as an alkali source during pigment synthesis. [] This approach aims to reduce the reliance on expensive and potentially polluting alkali sources, contributing to a more sustainable production process.

Q5: Beyond color, what other properties make ferric oxide yellow useful in various applications?

A5: Ferric oxide yellow is valued for its stability and compatibility with other materials. One study describes its incorporation into a plant fiber home door. [] The researchers highlight the pigment's contribution to the door's corrosion resistance and improved aesthetics.

Q6: What challenges exist in controlling the properties of ferric oxide yellow during synthesis?

A7: Achieving desired characteristics like low viscosity often requires precise control over reaction parameters. One study emphasizes the importance of factors like temperature, pH, and reaction time in a high-pressure reaction kettle for producing low-viscosity iron oxide yellow. [] Precisely controlling these variables is crucial for obtaining a pigment with the intended flow properties, impacting its suitability for different applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)